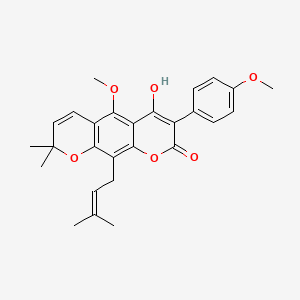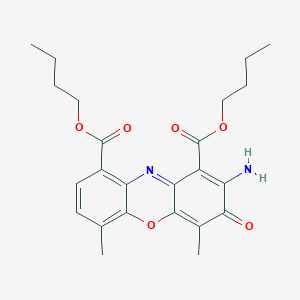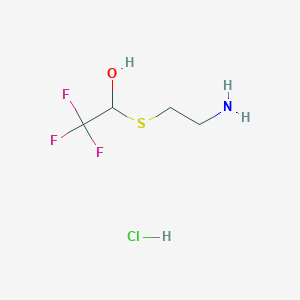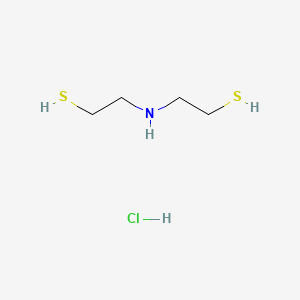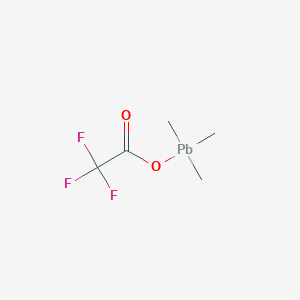
Trimethylplumbyl 2,2,2-trifluoroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trimethylplumbyl 2,2,2-trifluoroacetate is an organometallic compound that features a lead (Pb) atom bonded to three methyl groups and a trifluoroacetate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Trimethylplumbyl 2,2,2-trifluoroacetate typically involves the reaction of trimethyllead chloride with silver trifluoroacetate. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed in a solvent such as dichloromethane. The reaction conditions include maintaining a low temperature to control the reaction rate and prevent decomposition of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the toxic lead compounds involved.
Análisis De Reacciones Químicas
Types of Reactions
Trimethylplumbyl 2,2,2-trifluoroacetate can undergo various types of chemical reactions, including:
Oxidation: The lead center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form lead metal or lower oxidation state lead compounds.
Substitution: The trifluoroacetate group can be substituted with other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or alkoxides can facilitate substitution reactions.
Major Products
Oxidation: Lead dioxide or other lead oxides.
Reduction: Lead metal or lead(II) compounds.
Substitution: Various organolead compounds depending on the substituent used.
Aplicaciones Científicas De Investigación
Trimethylplumbyl 2,2,2-trifluoroacetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for introducing lead-containing groups into molecules.
Biology: Potential use in studying the effects of organolead compounds on biological systems.
Medicine: Investigated for its potential use in radiopharmaceuticals due to the radioactive isotopes of lead.
Industry: Utilized in the production of specialized materials, including lead-based semiconductors and catalysts.
Mecanismo De Acción
The mechanism of action of Trimethylplumbyl 2,2,2-trifluoroacetate involves its interaction with various molecular targets. The lead center can coordinate with electron-rich sites in molecules, facilitating reactions such as catalysis or binding to biological macromolecules. The trifluoroacetate group can enhance the compound’s solubility and stability, allowing it to participate in a wider range of chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Trimethyllead acetate
- Trimethyllead chloride
- Trimethyllead bromide
Uniqueness
Trimethylplumbyl 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties such as increased stability and reactivity compared to other trimethyllead compounds. This makes it particularly useful in applications where these properties are advantageous.
Propiedades
Número CAS |
17474-94-1 |
|---|---|
Fórmula molecular |
C5H9F3O2Pb |
Peso molecular |
365 g/mol |
Nombre IUPAC |
trimethylplumbyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C2HF3O2.3CH3.Pb/c3-2(4,5)1(6)7;;;;/h(H,6,7);3*1H3;/q;;;;+1/p-1 |
Clave InChI |
BBSPPURGVRVTFE-UHFFFAOYSA-M |
SMILES canónico |
C[Pb](C)(C)OC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


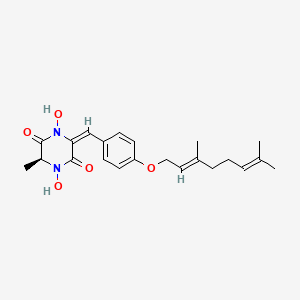

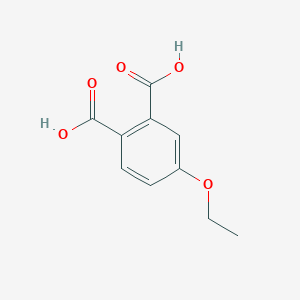
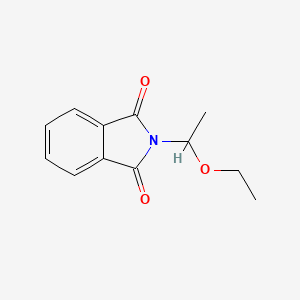
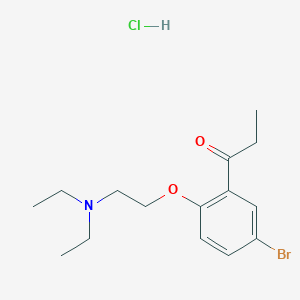
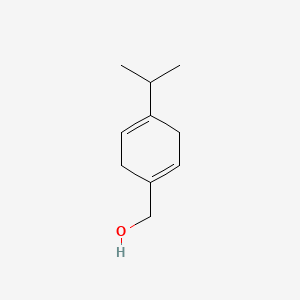
![(Ethane-1,2-diyl)bis[methyl(diphenyl)silane]](/img/structure/B14713281.png)


